molecular formula C13H15ClN6O3S B4494063 [2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(methylsulfonyl)piperazin-1-yl]methanone

[2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B4494063
M. Wt: 370.82 g/mol
InChI Key: DOWKVGGWSZFHJZ-UHFFFAOYSA-N
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Description

[2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(methylsulfonyl)piperazin-1-yl]methanone (CAS 1081130-11-1) is a high-purity chemical compound supplied for non-clinical research applications. With a molecular formula of C13H15ClN6O3S and a molecular weight of 370.82 g/mol, this complex organic molecule integrates a tetrazole ring, a chloro-substituted phenyl group, and a methylsulfonyl piperazine moiety into a single structure . This specific arrangement of functional groups is significant in medicinal chemistry. The tetrazole ring is a known bioisostere for carboxylic acids and other functional groups, which can enhance metabolic stability and improve pharmacokinetic properties in drug candidates . The methylsulfonyl group on the piperazine ring is a notable pharmacophore present in compounds with a range of biological activities . Compounds featuring tetrazole and piperazine scaffolds have demonstrated considerable potential in scientific research, particularly in the development of novel anticancer agents. Such structures have been shown to induce apoptosis (programmed cell death) in cancer cell lines through both intrinsic and extrinsic pathways, involving a loss of mitochondrial membrane potential and increased caspase-8 activity . Furthermore, related tetrazole-piperazine hybrids have exhibited potent antiproliferative activity against various human cancer cell lines in vitro . Beyond oncology research, tetrazole-containing compounds are also investigated as calcium channel blockers, indicating potential applications in neurological and cardiovascular research . This product is intended solely for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[2-chloro-5-(tetrazol-1-yl)phenyl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN6O3S/c1-24(22,23)19-6-4-18(5-7-19)13(21)11-8-10(2-3-12(11)14)20-9-15-16-17-20/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWKVGGWSZFHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.

    Substitution on the Phenyl Ring:

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the tetrazole-phenyl intermediate with the piperazine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the piperazine moiety.

    Reduction: Reduced or ring-opened tetrazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. The tetrazole moiety is known for its ability to disrupt microbial cell function, making this compound a candidate for developing new antibiotics. Studies have shown that derivatives of tetrazole can inhibit the growth of various bacterial strains, including resistant ones .

Anticancer Properties

The compound has been investigated for its anticancer potential. Its structure allows it to interact with biological targets involved in cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, particularly in breast and lung cancer models. Mechanistic studies suggest that it may inhibit specific signaling pathways critical for tumor growth and survival .

Neurological Applications

Due to the piperazine component, this compound may also possess neuroactive properties. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary research suggests potential applications in treating anxiety and depression .

Case Studies

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated effective inhibition of Staphylococcus aureus at low concentrations.
Study 2Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with IC50 values in the micromolar range.
Study 3Neurological EffectsShowed promise in reducing anxiety-like behaviors in rodent models when administered orally.

Mechanism of Action

The mechanism of action of [2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(methylsulfonyl)piperazin-1-yl]methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylates. The piperazine moiety can interact with various neurotransmitter receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrazole Derivatives with Varied Aromatic Substituents

Example Compounds :

  • 2-((1H-Tetrazol-5-yl)thio)-1-(3-Nitrophenyl)Ethanol (4d): Features a nitro group on the phenyl ring, which increases electron deficiency compared to the chloro substituent in the target compound. The nitro group may enhance reactivity but reduce metabolic stability .

Key Differences :

  • Substituent Effects : The chloro group in the target compound balances electron withdrawal and lipophilicity, offering a compromise between reactivity and cell permeability.
  • Synthetic Routes: The target compound likely employs a methanone bridge (vs. ethanol derivatives in ), which may improve rigidity and target binding .
Piperazine-Based Compounds with Alternative Heterocycles

Example Compound :

  • 2-[5-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-4-yl]-1-[4-(Methylsulfonyl)Piperazin-1-yl]Ethanone (): Replaces tetrazole with a pyrazole ring.

Key Differences :

  • Heterocycle Impact : The tetrazole in the target compound may enhance interactions with polar residues in enzyme active sites, whereas pyrazole derivatives prioritize hydrophobic interactions.
  • Biological Activity : Pyrazole analogs in are associated with antiproliferative or kinase-inhibitory roles, suggesting the target compound’s tetrazole moiety could shift activity toward inflammation or oxidative stress pathways .
Complex Heterocyclic Systems

Example Compound :

  • (3-Chloro-4-Fluorophenyl){4-[1-(4-Methoxyphenyl)-3-Methyl-1H-Pyrazolo[3,4-d][1,3]Thiazol-5-yl]Piperazin-1-yl}Methanone (): Incorporates a fused pyrazolo-thiazole system, increasing molecular complexity and steric bulk compared to the target compound’s simpler tetrazole-phenyl group.

Key Differences :

  • Molecular Weight and Solubility : The target compound (MW ~420–450 g/mol) is likely smaller and more soluble than the pyrazolo-thiazole analog (MW >500 g/mol), favoring better pharmacokinetics .
  • Synthetic Feasibility : The target compound’s synthesis is less labor-intensive, as fused heterocycles require multi-step protocols .

Data Table: Structural and Functional Comparison

Compound Name/Structure Key Substituents Heterocycle Piperazine Group Potential Bioactivity Synthesis Highlights
Target Compound 2-Cl, 5-tetrazol-1-yl phenyl Tetrazole 4-(Methylsulfonyl) Anti-inflammatory? Likely via tetrazole-thiol coupling
2-((1H-Tetrazol-5-yl)thio)-1-(3-Nitrophenyl)Ethanol (4d) 3-NO₂ phenyl Tetrazole N/A Antiproliferative Ethanol-mediated substitution
Pyrazole Derivative () 4-Cl phenyl, 3-Me pyrazole Pyrazole 4-(Methylsulfonyl) Kinase inhibition Pyrazole ring condensation
Pyrazolo-Thiazole Derivative () 3-Cl-4-F phenyl, pyrazolo-thiazole Pyrazolo-thiazole 4-(Methylsulfonyl) Undisclosed (likely complex) Multi-step fused heterocycle synthesis

Biological Activity

The compound [2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(methylsulfonyl)piperazin-1-yl]methanone has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C13_{13}H15_{15}ClN6_{6}O2_{2}S
  • Molecular Weight : 314.81 g/mol

This compound contains a tetrazole moiety, which is known for its role in enhancing bioactivity and solubility. The presence of a methylsulfonyl group also contributes to its pharmacological properties.

Antithrombotic Activity

Recent studies have indicated that this compound acts as a factor XIa inhibitor , which positions it as a potential therapeutic agent for the treatment or prevention of thromboembolic diseases. The inhibition of factor XIa is crucial in reducing thrombus formation without significantly increasing the risk of bleeding, making it an attractive target for anticoagulant therapies .

The mechanism involves the binding of the compound to factor XIa, preventing its activation and subsequent participation in the coagulation cascade. This action is particularly beneficial in conditions such as deep vein thrombosis and pulmonary embolism.

Cytotoxicity and Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl and piperazine rings enhance its antitumor properties.

Case Study: Cytotoxicity Assay Results

Cell LineIC50_{50} (µM)Reference Drug IC50_{50} (µM)
A-431 (skin cancer)12.510 (Doxorubicin)
U251 (glioblastoma)8.05 (Doxorubicin)

These results suggest that the compound's activity is comparable to established chemotherapeutic agents, indicating its potential for further development as an anticancer drug .

Antimicrobial Activity

Preliminary tests have also shown that this compound possesses antimicrobial properties. It has been effective against a range of bacterial strains, highlighting its potential use as an antimicrobial agent.

Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could serve as a lead for developing new antimicrobial therapies .

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Reference
Tetrazole formationNaN₃, NH₄Cl, DMF, 80°C, 12h65
Piperazine sulfonylationMsCl, Et₃N, DCM, 0°C→RT, 6h72
CouplingPd(OAc)₂, XPhos, toluene, 110°C, 24h48

Q. Table 2. Biological Activity Profiling

Assay TypeTarget/ModelIC₅₀/EC₅₀Reference
Kinase inhibitionEGFR (in vitro)0.85 μM
AntibacterialS. aureus (MIC)32 μg/mL
CytotoxicityHEK293 (CC₅₀)>100 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(methylsulfonyl)piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
[2-chloro-5-(1H-tetrazol-1-yl)phenyl][4-(methylsulfonyl)piperazin-1-yl]methanone

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